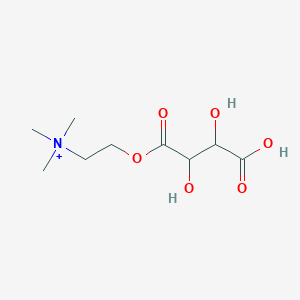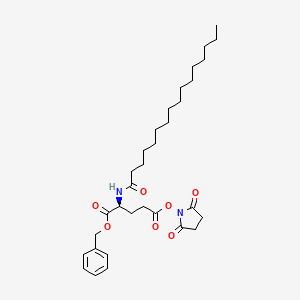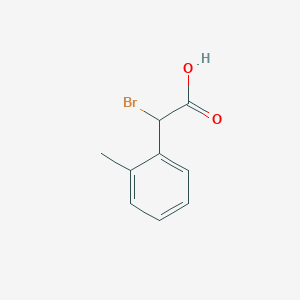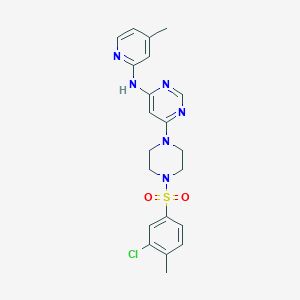
(R)-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This process is atom-economical and scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride often involves the use of advanced catalytic systems to ensure high yield and purity. The use of metallic cobalt and silica particles as catalysts has been reported to exhibit high catalytic performance for the selective synthesis of primary amines .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include secondary and tertiary amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.
Eigenschaften
Molekularformel |
C10H15ClN2O |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)8-3-5-9(6-4-8)10(13)12-2;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
NYRKFSNSEQDQSF-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC)N.Cl |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)NC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)

![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)





![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14121131.png)

![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
